1-(5-Amino-2-(methylthio)phenyl)-3-bromopropan-2-one
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Overview
Description
1-(5-Amino-2-(methylthio)phenyl)-3-bromopropan-2-one is an organic compound with a complex structure that includes an amino group, a methylthio group, and a bromopropanone moiety
Preparation Methods
The synthesis of 1-(5-Amino-2-(methylthio)phenyl)-3-bromopropan-2-one typically involves multi-step organic reactions. One common synthetic route includes the bromination of 1-(5-Amino-2-(methylthio)phenyl)propan-2-one. The reaction conditions often involve the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane, under controlled temperature conditions .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(5-Amino-2-(methylthio)phenyl)-3-bromopropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can modify the carbonyl group to alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which are useful for forming carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Amino-2-(methylthio)phenyl)-3-bromopropan-2-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of 1-(5-Amino-2-(methylthio)phenyl)-3-bromopropan-2-one involves its interaction with biological molecules. The amino and methylthio groups can form hydrogen bonds and hydrophobic interactions with target proteins, affecting their function. The bromopropanone moiety can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Similar compounds include other brominated aromatic ketones and thio-substituted aromatic amines. For example:
1-(5-Amino-2-(methylthio)phenyl)ethanone: Lacks the bromine atom and has different reactivity and applications.
1-(5-Amino-2-(methylthio)phenyl)-3-chloropropan-2-one: Similar structure but with chlorine instead of bromine, leading to different chemical properties and reactivity.
The uniqueness of 1-(5-Amino-2-(methylthio)phenyl)-3-bromopropan-2-one lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties .
Properties
Molecular Formula |
C10H12BrNOS |
---|---|
Molecular Weight |
274.18 g/mol |
IUPAC Name |
1-(5-amino-2-methylsulfanylphenyl)-3-bromopropan-2-one |
InChI |
InChI=1S/C10H12BrNOS/c1-14-10-3-2-8(12)4-7(10)5-9(13)6-11/h2-4H,5-6,12H2,1H3 |
InChI Key |
CNWULDZNXLDDDY-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=C(C=C1)N)CC(=O)CBr |
Origin of Product |
United States |
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